1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid
Overview
Description
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12FN3O2 and a molecular weight of 225.22 g/mol . This compound is characterized by the presence of a fluoropyrimidine moiety attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The starting material, a pyrimidine derivative, undergoes fluorination to introduce the fluorine atom at the 5-position.
Piperidine Ring Formation: The fluoropyrimidine intermediate is then reacted with a piperidine derivative under specific conditions to form the piperidine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Trifluoromethylpyrimidin-2-yl)piperidine-4-carboxylic acid: This compound has a trifluoromethyl group instead of a fluorine atom, which can lead to different chemical properties and reactivity.
1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid: The presence of a chlorine atom instead of fluorine can result in variations in biological activity and chemical behavior.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGZYHVUMZANCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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